N~1~,N~1~,N~2~,N~2~-Tetrakis[(pyridin-2-yl)methyl]propane-1,2-diamine
Description
N₁,N₁,N₂,N₂-Tetrakis[(pyridin-2-yl)methyl]propane-1,2-diamine is a tetradentate ligand featuring a propane-1,2-diamine backbone with four pyridin-2-ylmethyl groups attached to the nitrogen atoms. Its structure enables strong metal coordination, particularly with transition metals, due to the pyridine moieties’ electron-donating properties and the flexible propane spacer. This compound is structurally analogous to the well-studied TPEN (N,N,N',N'-Tetrakis[(pyridin-2-yl)methyl]ethane-1,2-diamine) but differs in backbone length (propane vs. ethane), which influences steric and electronic effects in coordination chemistry .
Structure
3D Structure
Properties
IUPAC Name |
1-N,1-N,2-N,2-N-tetrakis(pyridin-2-ylmethyl)propane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N6/c1-23(33(21-26-12-4-8-16-30-26)22-27-13-5-9-17-31-27)18-32(19-24-10-2-6-14-28-24)20-25-11-3-7-15-29-25/h2-17,23H,18-22H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOZQFFQJIQFBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC1=CC=CC=N1)CC2=CC=CC=N2)N(CC3=CC=CC=N3)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566847 | |
| Record name | N~1~,N~1~,N~2~,N~2~-Tetrakis[(pyridin-2-yl)methyl]propane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142177-95-5 | |
| Record name | N~1~,N~1~,N~2~,N~2~-Tetrakis[(pyridin-2-yl)methyl]propane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~2~,N~2~-Tetrakis[(pyridin-2-yl)methyl]propane-1,2-diamine typically involves the reaction of pyridine-2-carboxaldehyde with propane-1,2-diamine under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst to facilitate the process. The mixture is then heated to a specific temperature to ensure complete reaction and formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N~2~,N~2~-Tetrakis[(pyridin-2-yl)methyl]propane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: It can also undergo reduction reactions, especially in the presence of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and pH levels to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N~1~,N~1~,N~2~,N~2~-Tetrakis[(pyridin-2-yl)methyl]propane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which are studied for their catalytic and electronic properties.
Biology: The compound’s ability to chelate metal ions makes it useful in biological studies, particularly in understanding metal ion transport and storage in biological systems.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1,N~1~,N~2~,N~2~-Tetrakis[(pyridin-2-yl)methyl]propane-1,2-diamine involves its ability to chelate metal ions. By binding to metal ions, the compound can influence various biochemical pathways and processes. For example, in cancer cells, it can disrupt metal ion homeostasis, leading to cell death . The molecular targets and pathways involved include metal ion transporters and enzymes that rely on metal ions for their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
TPEN (N,N,N',N'-Tetrakis[(pyridin-2-yl)methyl]ethane-1,2-diamine)
- Backbone Structure : TPEN has a shorter ethane-1,2-diamine backbone, reducing steric bulk compared to the propane variant.
- Metal Binding : TPEN is widely used as a high-affinity chelator for Zn²⁺, Fe²⁺, and Cu²⁺, with log stability constants (log K) of ~15.1 for Zn²⁺. The propane analog may exhibit altered binding kinetics due to increased flexibility and longer metal-ligand bond distances .
- Applications : TPEN is employed in metalloproteomics to selectively deplete intracellular labile metal pools, while the propane derivative’s applications remain understudied but may suit larger metal complexes .
Table 1: Structural and Functional Comparison with TPEN
| Property | Propane-1,2-diamine Derivative | TPEN (Ethane-1,2-diamine) |
|---|---|---|
| Backbone Length | 3 carbons | 2 carbons |
| Steric Bulk | Higher | Lower |
| Metal Affinity (Zn²⁺) | Not reported | log K = 15.1 |
| Common Uses | Research ligand | Metalloproteomics, chelation therapy |
TMEDA (N,N,N',N'-Tetramethylethane-1,2-diamine)
- Substituents : TMEDA features methyl groups instead of pyridylmethyl groups, drastically reducing its electron-donating capacity.
- Coordination Chemistry: TMEDA primarily coordinates via its amine groups, forming weaker metal complexes (e.g., log K for Zn²⁺ ~5.2). It is often used as a base or auxiliary ligand in organometallic synthesis .
- Comparison : The pyridylmethyl groups in the propane derivative enhance metal-binding strength and selectivity compared to TMEDA’s methyl substituents .
Pyrazine-Based Analogs
describes N₁,N₁,N₂,N₂-Tetrakis((3,5,6-trimethylpyrazin-2-yl)methyl)propane-1,3-diamine, which replaces pyridine with pyrazine rings.
- Biological Activity : Pyrazine derivatives in showed anticancer activity, suggesting the propane-1,2-diamine scaffold’s versatility in drug design when paired with heterocyclic substituents .
Table 2: Substituent Impact on Ligand Properties
Benzene-1,2-diamine Derivatives
highlights N₁,N₁,N₂,N₂-Tetrakis(oxiran-2-ylmethyl)benzene-1,2-diamine (DAEP1), an epoxy-functionalized diamine.
- Reactivity : DAEP1’s epoxide groups enable polymerization or crosslinking, unlike the propane derivative’s inert pyridyl groups.
- Applications : DAEP1 acts as a corrosion inhibitor, demonstrating the structural adaptability of tetrakis-substituted diamines for materials science .
Biological Activity
N~1~,N~1~,N~2~,N~2~-Tetrakis[(pyridin-2-yl)methyl]propane-1,2-diamine (TPEN) is a complex organic compound notable for its chelating properties, particularly with metal ions. This article delves into its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.
- Molecular Formula : C27H30N6
- CAS Number : 142177-95-5
- Structure : The compound features four pyridin-2-ylmethyl groups attached to a propane-1,2-diamine backbone, providing multiple coordination sites for metal ions.
TPEN primarily functions as a chelator, binding to metal ions such as zinc and copper. This binding can disrupt metal ion homeostasis in biological systems, leading to various biochemical effects:
- Metal Ion Chelation : TPEN effectively sequesters metal ions, which is crucial in regulating their availability in cellular processes.
- Induction of Apoptosis : By altering metal ion concentrations, TPEN can induce apoptosis in cancer cells, making it a potential therapeutic agent for certain malignancies .
1. Cancer Research
TPEN has been studied for its potential to treat cancers associated with metal ion dysregulation. Research indicates that TPEN can inhibit the growth of cancer cells by inducing oxidative stress through metal ion depletion .
2. Neurobiology
Studies have shown that TPEN may protect neurons from oxidative damage by chelating excess zinc, which is implicated in neurodegenerative diseases .
3. Toxicology
TPEN is utilized in toxicological studies to understand the role of metals in toxicity and to explore detoxification mechanisms involving metal chelation .
Case Studies
Research Findings
Recent studies highlight the diverse applications and biological activities of TPEN:
- A study published in Inorganic Chemistry reported that TPEN's ability to form stable complexes with transition metals enhances its potential as a therapeutic agent against metal-related diseases .
- Another investigation indicated that TPEN's chelation properties could be harnessed to develop new materials with specific electronic properties due to its coordination chemistry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
